molecular formula C21H20N4O4 B12393495 Hdac6-IN-10

Hdac6-IN-10

Cat. No.: B12393495
M. Wt: 392.4 g/mol
InChI Key: OUWQFNHQQZCXTJ-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-10 typically involves the use of benzohydroxamates, which selectively inhibit HDAC6 . The synthetic route includes the preparation of benzohydroxamate derivatives through a series of chemical reactions, including acylation, reduction, and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activities.

Scientific Research Applications

Hdac6-IN-10 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Hdac6-IN-10 is unique compared to other HDAC inhibitors due to its selective inhibition of HDAC6. Similar compounds include:

This compound stands out due to its specific targeting of HDAC6 and its potential therapeutic applications in a wide range of diseases.

Biological Activity

Hdac6-IN-10 is a selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in various cellular processes, including immune response regulation, cell motility, and tumor progression. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of HDAC6

HDAC6 is unique among histone deacetylases due to its dual catalytic domains and its primary localization in the cytoplasm. It is known for deacetylating non-histone proteins such as α-tubulin and plays a critical role in the cellular response to stress and inflammation . The enzyme's activity has been linked to several diseases, including cancer and neurodegenerative disorders .

This compound inhibits HDAC6 with high selectivity, leading to increased acetylation of its substrates. This inhibition affects various signaling pathways, particularly those involving the STAT3 transcription factor, which is crucial for IL-10 production in antigen-presenting cells (APCs) and modulates immune responses .

Key Mechanisms:

  • Inhibition of IL-10 Production : Disruption of HDAC6 leads to decreased IL-10 production by APCs, promoting T-cell activation and potentially enhancing anti-tumor immunity .
  • Impact on Cytoskeletal Dynamics : By affecting α-tubulin acetylation, this compound alters cell motility and adhesion properties, which can influence tumor metastasis .
  • Regulation of Protein Aggregation : HDAC6 is involved in the degradation of misfolded proteins; thus, its inhibition may enhance the accumulation of these proteins, relevant in neurodegenerative conditions .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

StudyCompoundIC50 (nM)EffectsNotes
This compound31Inhibits IL-10 productionEnhances T-cell activation
HPB (related compound)31Blocks growth of transformed cellsDoes not induce death in normal cells
Novel inhibitors150Selective against HDAC6Comparable to Tubastatin

Case Studies

  • Cancer Therapy : In preclinical models, this compound has shown efficacy comparable to standard chemotherapeutics like paclitaxel. Its selective inhibition promotes apoptosis in transformed cells without affecting normal cell viability .
  • Immune Modulation : Research indicates that inhibiting HDAC6 can shift the immune response towards a more pro-inflammatory state by reducing IL-10 levels. This effect has been observed in models related to autoimmune diseases and cancer immunotherapy .
  • Neurodegenerative Diseases : The role of HDAC6 in degrading misfolded proteins suggests that its inhibition could exacerbate conditions like Alzheimer’s disease. However, targeted therapy using inhibitors like this compound may be beneficial in specific contexts where enhancing protein aggregation could aid in cellular signaling or stress responses .

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-hydroxy-4-[[(3R)-3-(1H-indol-3-ylmethyl)-2,5-dioxopiperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C21H20N4O4/c26-19-12-25(11-13-5-7-14(8-6-13)20(27)24-29)21(28)18(23-19)9-15-10-22-17-4-2-1-3-16(15)17/h1-8,10,18,22,29H,9,11-12H2,(H,23,26)(H,24,27)/t18-/m1/s1

InChI Key

OUWQFNHQQZCXTJ-GOSISDBHSA-N

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43

Canonical SMILES

C1C(=O)NC(C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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